molecular formula C22H19NO4 B7729790 1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone

1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone

Cat. No.: B7729790
M. Wt: 361.4 g/mol
InChI Key: YDCRGUPMFQDCQS-UHFFFAOYSA-N
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Description

1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[114002,607,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone is a complex organic compound with a unique tetracyclic structure This compound features a furan ring, a methyl group, and multiple oxygen and nitrogen atoms integrated into its framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl precursor, followed by a series of cyclization and functionalization reactions to construct the tetracyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive molecules.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways.

    Industry: Its properties can be harnessed for developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the compound’s specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone stands out due to its unique combination of functional groups and tetracyclic structure. This uniqueness may confer specific biological activities or chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[9-(furan-2-ylmethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-13(24)19-14(2)27-22-17-8-4-3-7-16(17)21-18(20(19)22)11-23(12-26-21)10-15-6-5-9-25-15/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCRGUPMFQDCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)CC5=CC=CO5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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